Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate is a specialty product used for proteomics research . It has a molecular formula of C15H17N3O4 and a molecular weight of 303.32 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H17N3O4 . For a more detailed structural analysis, techniques such as NMR spectroscopy or X-ray crystallography could be used.Physical and Chemical Properties Analysis
This compound has a molecular weight of 303.32 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or prediction using computational chemistry methods.Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
Synthetic Pathways and Chemical Properties
Chemical synthesis often explores the creation and functionalization of compounds for various applications, including pharmaceuticals and materials science. For example, the synthesis of vandetanib, a therapeutic agent, involves complex reactions including nitration, reduction, and cyclization steps that could be relevant to understanding the synthetic routes of related compounds such as Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate (Mi, 2015).
Pharmacophoric Elements in Drug Design
The role of specific pharmacophoric groups, such as arylcycloalkylamines, in enhancing the binding affinity and selectivity of compounds towards target receptors is crucial in drug design. Understanding these elements can inform the development of new therapeutic agents, indicating potential research applications for complex molecules (Sikazwe et al., 2009).
Analytical Chemistry and Toxicology
Quantitative Analysis of Biomarkers
In toxicology and forensic science, the quantification of specific metabolites or biomarkers, such as ethyl glucuronide (EtG) in hair, provides insights into substance use and exposure. Such methodologies can be adapted for monitoring exposure to various chemicals, offering a framework for studying the metabolism and long-term exposure effects of compounds like this compound (Crunelle et al., 2014).
Environmental Impact and Biodegradation
Biodegradation of Chemical Compounds
Understanding the environmental fate of chemical compounds, including their biodegradation in soil and groundwater, is essential for assessing their ecological impact. Studies on compounds like ethyl tert-butyl ether (ETBE) shed light on microbial degradation pathways, which could be relevant for evaluating the environmental persistence and degradation mechanisms of structurally similar compounds (Thornton et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-2-22-15(19)11-5-7-17(8-6-11)14-4-3-13(18(20)21)9-12(14)10-16/h3-4,9,11H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWOWAKNYZULEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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